molecular formula C25H20FN3O5 B11603096 2-{2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy}-N-(4-fluorophenyl)acetamide

2-{2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy}-N-(4-fluorophenyl)acetamide

Cat. No.: B11603096
M. Wt: 461.4 g/mol
InChI Key: YTTJCMSADYLQOM-XSFVSMFZSA-N
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Description

2-{2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy}-N-(4-fluorophenyl)acetamide is a complex organic compound with a unique structure that includes an imidazolidinone ring, a methoxyphenoxy group, and a fluorophenylacetamide moiety

Preparation Methods

The synthesis of 2-{2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy}-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazolidinone ring. This can be achieved through the reaction of phenylisocyanate with glycine, followed by cyclization. The methoxyphenoxy group is introduced via a nucleophilic substitution reaction, and the final step involves the coupling of the fluorophenylacetamide moiety through an amide bond formation. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The imidazolidinone ring can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone ring.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The imidazolidinone ring is known to interact with enzymes, potentially inhibiting their activity. The methoxyphenoxy group may enhance binding affinity to certain proteins, while the fluorophenylacetamide moiety can influence the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

When compared to similar compounds, 2-{2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy}-N-(4-fluorophenyl)acetamide stands out due to its unique combination of structural features. Similar compounds include:

    Adrafinil: A eugeroic compound with a similar imidazolidinone ring but lacking the methoxyphenoxy and fluorophenylacetamide groups.

    Modafinil: Another eugeroic with structural similarities but different functional groups.

    Fladrafinil: A derivative of adrafinil with additional fluorine atoms, enhancing its potency and stability. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H20FN3O5

Molecular Weight

461.4 g/mol

IUPAC Name

2-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C25H20FN3O5/c1-33-21-9-5-6-16(23(21)34-15-22(30)27-18-12-10-17(26)11-13-18)14-20-24(31)29(25(32)28-20)19-7-3-2-4-8-19/h2-14H,15H2,1H3,(H,27,30)(H,28,32)/b20-14+

InChI Key

YTTJCMSADYLQOM-XSFVSMFZSA-N

Isomeric SMILES

COC1=CC=CC(=C1OCC(=O)NC2=CC=C(C=C2)F)/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1OCC(=O)NC2=CC=C(C=C2)F)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4

Origin of Product

United States

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